N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide

Muscarinic M2 receptor Binding affinity Neurological research

N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide (CAS 903329-51-1) is a synthetic quinazolinone-butanamide hybrid that has been profiled as a ligand for the muscarinic acetylcholine receptor M2 (CHRM2). The compound features a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked via a phenyl ring to a 2-phenylbutanamide moiety, yielding a molecular weight of 411.5 g/mol and a computed XLogP3 of 4.2.

Molecular Formula C26H25N3O2
Molecular Weight 411.505
CAS No. 903329-51-1
Cat. No. B2786573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide
CAS903329-51-1
Molecular FormulaC26H25N3O2
Molecular Weight411.505
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=C(C=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
InChIInChI=1S/C26H25N3O2/c1-4-21(19-10-6-5-7-11-19)25(30)28-23-15-14-20(16-17(23)2)29-18(3)27-24-13-9-8-12-22(24)26(29)31/h5-16,21H,4H2,1-3H3,(H,28,30)
InChIKeyHNUMSAWDLUKGBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

903329-51-1 – Quinazolinone-Butanamide M2 Muscarinic Ligand for Targeted Neurological Research


N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-phenylbutanamide (CAS 903329-51-1) is a synthetic quinazolinone-butanamide hybrid that has been profiled as a ligand for the muscarinic acetylcholine receptor M2 (CHRM2) [1]. The compound features a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked via a phenyl ring to a 2-phenylbutanamide moiety, yielding a molecular weight of 411.5 g/mol and a computed XLogP3 of 4.2 [2]. This structure places it within the oxoquinazolinyl-butanamide derivative class claimed as Tankyrase/PARP inhibitors, though its primary disclosed bioactivity is sub-10 nM affinity for peripheral M2 receptors [1].

Why Generic Quinazolinone or Butanamide Substitution Cannot Replicate 903329-51-1 M2 Binding


Oxoquinazolinyl-butanamide derivatives exhibit wide functional divergence depending on subtle substitution patterns. The 2-methyl substituent on the quinazolinone core and the α-phenyl group on the butanamide chain of 903329-51-1 create a distinct pharmacophore that drives sub-10 nM M2 binding [1], whereas structurally related patent examples display Tankyrase inhibition in the 50–600 nM range [2]. Simple replacement with a generic quinazolinone or phenylbutanamide fragment would eliminate the cooperative binding interactions required for this M2 affinity, as even minor modifications—such as removal of the 2-methyl group or alteration of the amide substituent—redirect target engagement toward PARP/Tankyrase enzymes [2]. Procurement based solely on core scaffold similarity therefore risks selecting a compound with a completely different primary target and potency window.

903329-51-1 Quantitative Differentiation Evidence for Procurement Decisions


M2 Muscarinic Receptor Binding Affinity (Ki = 5.80 nM) vs. Classical Antagonists

903329-51-1 displays a Ki of 5.80 nM for the muscarinic acetylcholine M2 receptor in rat myocardium as measured by [3H]QNB displacement [1]. For context, the classical M2-preferring antagonist AF-DX 116 (otenzepad) exhibits a Ki of approximately 65 nM at M2, while the non-selective antagonist atropine shows Ki values of 1–2 nM across M1–M5 subtypes [2]. This places 903329-51-1 in an intermediate affinity range—substantially more potent than AF-DX 116 (>11-fold), yet less promiscuous than atropine—making it a useful probe for studies requiring balanced M2 engagement without complete subtype obliteration.

Muscarinic M2 receptor Binding affinity Neurological research

Functional vs. Binding Affinity Divergence at M2 Receptor (21-Fold Shift)

In a functional assay measuring inhibition of adenylate cyclase at the M2 receptor in rat heart, 903329-51-1 exhibits a Ki of 123 nM [1], representing a 21.2-fold rightward shift relative to its binding Ki of 5.80 nM [1]. This divergence contrasts with classical M2 antagonists like atropine, which typically show <5-fold shifts between binding and functional assays. The pronounced binding-to-function gap observed for 903329-51-1 suggests either biased signaling properties, partial inverse agonism, or differential access to the orthosteric site under functional assay conditions, providing a distinct pharmacological fingerprint not replicated by reference antagonists.

Functional selectivity Adenylate cyclase M2 receptor

Physicochemical Profile Tailored for CNS Permeability vs. Bulkier Quinazolinone Analogs

903329-51-1 possesses a molecular weight of 411.5 g/mol, XLogP3 of 4.2, and topological polar surface area (TPSA) of 61.8 Ų [1]. These values fall within the optimal range for CNS drug candidates (MW <450, XLogP3 1–5, TPSA <90 Ų) [2]. In contrast, many oxoquinazolinyl-butanamide patent examples incorporate piperidine or piperazine linkers that increase TPSA to >80 Ų and molecular weight to >450 g/mol, reducing their passive BBB penetration potential. The compact 2-phenylbutanamide terminus of 903329-51-1 preserves CNS-favorable properties while maintaining M2 affinity, offering an advantage for in vivo neurological studies where brain exposure is critical.

CNS drug-like properties Physicochemistry Blood-brain barrier

Distinct 2-Phenylbutanamide Motif Diverges from Piperidine-Linked Tankyrase Inhibitor Class

The oxoquinazolinyl-butanamide patent family (EP3027598B1) discloses compounds with Z substituents comprising piperidine, piperazine, or related heterocyclic linkers, which are optimized for Tankyrase/PARP-1 inhibition with reported IC50 values of 2–600 nM depending on substitution [1]. Compound 903329-51-1 replaces the heterocyclic linker with a 2-phenylbutanamide motif directly attached to the central phenyl ring, a structural deviation that coincides with its disclosed M2 receptor activity (Ki = 5.80 nM) rather than Tankyrase inhibition [2]. While direct Tankyrase inhibition data for 903329-51-1 are not publicly available, the structural divergence from the Tankyrase-optimized scaffold strongly implies a shift in primary target engagement, making this compound a valuable chemotype for M2-focused campaigns seeking to avoid Tankyrase-mediated polypharmacology.

Structural chemotype Tankyrase Target selectivity

903329-51-1 – Recommended Application Scenarios Based on Quantitative Evidence


M2 Receptor Subtype Profiling in Cardiac and Neuronal Tissue

With a binding Ki of 5.80 nM at M2 and a 21-fold functional shift (Ki = 123 nM in adenylate cyclase assay) [1], 903329-51-1 is suited for ex vivo M2 receptor occupancy studies in cardiac or brain tissue where intermediate-affinity, functionally biased ligands are required to discriminate M2-mediated negative chronotropic effects from M1/M3-mediated responses. Its affinity window avoids the complete receptor silencing caused by atropine while providing sufficient displacement to quantify M2-specific binding in autoradiography or competition binding protocols [1].

CNS-Penetrant Tool Compound for M2-Dependent Cognitive Studies

The favorable CNS physicochemical profile (MW 411.5, XLogP3 4.2, TPSA 61.8 Ų) [2] positions 903329-51-1 as a candidate for in vivo cognitive or behavioral pharmacology studies targeting central M2 receptors. Its computed properties meet CNS drug-likeness criteria and predict superior passive BBB penetration compared to bulkier oxoquinazolinyl-butanamide derivatives (TPSA >80 Ų) [2], enabling dose-range finding for M2-mediated effects on learning and memory without the confounding peripheral anticholinergic burden associated with non-selective antagonists.

Chemical Probe for Biased Signaling at M2 Muscarinic Receptors

The significant dissociation between binding affinity (Ki = 5.80 nM) and functional inhibition of adenylate cyclase (Ki = 123 nM) [1] makes 903329-51-1 a valuable tool for studying M2 biased agonism or ligand-directed signaling. Researchers investigating G-protein versus β-arrestin pathways at M2 can employ this compound alongside reference antagonists (atropine, AF-DX 116) to probe whether the 21-fold functional shift reflects pathway-specific efficacy, providing a differentiated pharmacological fingerprint not available with classical M2 ligands.

SAR Exploration of Oxoquinazolinyl-Butanamide Target Selectivity

As a structurally distinct member of the oxoquinazolinyl-butanamide class featuring a 2-phenylbutanamide rather than a heterocyclic amine terminus [3], 903329-51-1 serves as a key chemotype for structure-activity relationship (SAR) studies investigating the structural determinants of Tankyrase vs. M2 target engagement. Procurement of this compound enables side-by-side profiling with Tankyrase-optimized analogs (e.g., piperidine-linked derivatives with TNKS1 IC50 = 2–50 nM) [3] to map the pharmacophore features that drive target selectivity within this scaffold family.

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